N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an oxalamide linkage, which is often utilized in medicinal chemistry for its stability and bioactivity.
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide are microtubules and their component protein, tubulin . These targets are crucial for cell division and are often the focus of anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal process of cell division, leading to cell cycle arrest at the S phase . This disruption triggers the apoptosis pathway, leading to programmed cell death .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . By causing cell cycle arrest at the S phase, the compound triggers programmed cell death, reducing the number of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzo[d][1,3]dioxole derivative is coupled with an appropriate amine . The oxalamide linkage is then introduced through a condensation reaction with oxalyl chloride and the dimethylaminoethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pd-catalyzed coupling step and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the oxalamide linkage can produce primary or secondary amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These natural products also contain the benzo[d][1,3]dioxole structure and exhibit various biological activities.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the oxalamide linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16(2)6-5-14-12(17)13(18)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYPPZOHRIEUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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